3-Amino-5-fluoro-4-methylbenzonitrile
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Overview
Description
3-Amino-5-fluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology. It is known for its unique chemical structure, which includes an amino group, a fluoro group, and a methyl group attached to a benzonitrile core .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-methylbenzonitrile, followed by reduction and fluorination steps
Industrial Production Methods
In an industrial setting, the production of 3-Amino-5-fluoro-4-methylbenzonitrile may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-4-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
3-Amino-5-fluoro-4-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the fluoro group can enhance the compound’s binding affinity through hydrophobic interactions. The nitrile group can participate in various chemical reactions, making the compound versatile in its applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-fluoro-5-methylbenzonitrile
- 2-Amino-4-fluoro-5-methylbenzonitrile
- 3-Fluoro-4-methylbenzonitrile
Uniqueness
3-Amino-5-fluoro-4-methylbenzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
3-amino-5-fluoro-4-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPFAQQHCOSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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